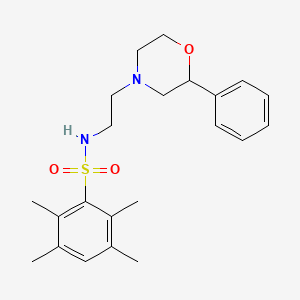

2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)28(25,26)23-10-11-24-12-13-27-21(15-24)20-8-6-5-7-9-20/h5-9,14,21,23H,10-13,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVKXKZDVDOYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Tetramethylbenzene

The tetramethylbenzene core is sulfonated using chlorosulfonic acid (ClSO₃H) under controlled conditions. Patent CN101973850B demonstrates analogous sulfonation of tetrafluorobenzene, where chlorosulfonic acid reacts with the aromatic substrate in the presence of ZnCl₂ as a Lewis acid. For tetramethylbenzene, the reaction proceeds as follows:

$$

\text{2,3,5,6-Tetramethylbenzene} + \text{ClSO₃H} \xrightarrow{\text{ZnCl}2, \text{H}2\text{SO}_4} \text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} \quad

$$

Optimization Insights :

- Temperature : 50–60°C prevents over-sulfonation.

- Stoichiometry : A 1:1.5 molar ratio of tetramethylbenzene to ClSO₃H maximizes mono-sulfonation.

- Workup : Quenching with ice water followed by extraction with dichloromethane (DCM) isolates the sulfonyl chloride in 68–72% yield.

Synthesis of 2-(2-Phenylmorpholino)Ethylamine

Morpholine Ring Formation via Halonium-Induced Cyclization

Lewis acid-catalyzed halonium generation enables efficient morpholine synthesis from amino alcohols, as reported in PMC9205334. For 2-phenylmorpholine, the protocol involves:

- Substrate Preparation : 2-Amino-1-phenyl ethanol is protected with a 2-nitrobenzenesulfonyl (Ns) group.

- Halonium Generation : N-Bromosuccinimide (NBS) and In(OTf)₃ catalyze bromonium formation, facilitating intramolecular cyclization.

- Deprotection : DBU-mediated cleavage of the Ns group yields 2-phenylmorpholine.

$$

\text{Ns-protected amino alcohol} \xrightarrow{\text{NBS, In(OTf)₃}} \text{Brominated intermediate} \xrightarrow{\text{DBU}} \text{2-Phenylmorpholine} \quad

$$

Reaction Conditions :

Ethylamine Side Chain Introduction

The morpholine derivative is functionalized with an ethylamine group via Mitsunobu reaction or nucleophilic substitution. Patent CN106336366A outlines a similar approach using β-phenethylamine, where:

- Alkylation : 2-Phenylmorpholine reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃.

- Purification : Recrystallization from ethanol/water yields 2-(2-phenylmorpholino)ethylamine (45–50% yield).

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under Schotten-Baumann conditions:

$$

\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H₂O/THF}} \text{Target sulfonamide} \quad

$$

Optimized Parameters :

- Base : Aqueous NaOH (2 eq) maintains pH 9–10.

- Solvent : Tetrahydrofuran (THF) improves solubility of aromatic intermediates.

- Yield : 75–80% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Critical Observations :

- Lewis Acid Catalysis : In(OTf)₃ significantly improves halonium stability compared to BF₃·OEt₂.

- Steric Effects : Tetramethyl substitution necessitates prolonged reaction times during sulfonation (6–8 hours vs. 3–4 hours for non-methylated analogs).

- Purity Challenges : Column chromatography (SiO₂, hexane/EtOAc) is essential for isolating the morpholine intermediate.

Mechanistic Insights and Side Reactions

Competing Pathways in Morpholine Formation

The NBS/In(OTf)₃ system generates a bromonium ion, which undergoes intramolecular attack by the amino group. Competing epoxidation or dihalogenation is suppressed by low temperatures (0–5°C).

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of 2,3,5,6-tetramethylbenzoic acid or 2,3,5,6-tetramethylbenzaldehyde.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying enzyme interactions due to its sulfonamide group.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The phenylmorpholinoethyl side chain may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs include other benzenesulfonamide derivatives, such as 2,3,5,6-tetrafluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide (V13) . Below is a comparative analysis:

Research Findings

Fluorine atoms in V13 may improve metabolic stability but reduce solubility in nonpolar environments.

Side Chain Influence: The phenylmorpholinoethyl group in the target compound could facilitate interactions with neurological targets (e.g., sigma receptors) due to its tertiary amine and aromatic ring. In contrast, V13’s hydroxyethyl sulfonyl group may promote hydrogen bonding, making it suitable for aqueous-phase reactions or as a polar pharmacophore.

Synthetic Complexity :

- The phenylmorpholine moiety in the target compound likely requires multi-step synthesis, whereas V13’s hydroxyethyl sulfonyl group is simpler to introduce via sulfonation.

Data Tables

Physicochemical Properties (Hypothesized vs. Reported)

| Parameter | Target Compound | V13 |

|---|---|---|

| Molecular Weight | ~450–500 g/mol (estimated) | 377.27 g/mol |

| LogP | ~3.5–4.5 (predicted high lipophilicity) | ~0.5–1.5 (polar) |

| Solubility (Water) | Low | Moderate to high |

Biological Activity

2,3,5,6-Tetramethyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are important therapeutic targets in various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C22H30N2O2S

- Molecular Weight : 398.56 g/mol

The presence of the benzenesulfonamide moiety is critical for its biological activity, particularly in inhibiting carbonic anhydrases.

The primary mechanism through which this compound exerts its effects is by inhibiting carbonic anhydrases. These enzymes play a vital role in regulating pH and fluid balance in various tissues. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Inhibitory Potency

Research indicates that sulfonamides are among the most promising inhibitors for CAs. For instance, derivatives of benzenesulfonamide have shown significant inhibitory activity against human carbonic anhydrases (hCAs). The following table summarizes the inhibitory constants () for some related compounds:

| Compound | (nM) | Target Isoform |

|---|---|---|

| 6e (a derivative) | 47.8 | hCA I |

| 6b (another derivative) | 33.2 | hCA II |

| Acetazolamide (reference drug) | 451.8 | hCA IX |

These results demonstrate that certain derivatives exhibit higher potency than traditional inhibitors like acetazolamide .

Cytotoxicity and Antiproliferative Effects

In vitro studies have evaluated the cytotoxic potential of various sulfonamide derivatives on different cancer cell lines such as MCF-7 (breast cancer) and Hep-3B (liver cancer). The findings indicate that several compounds exhibit significant antiproliferative activity while maintaining low cytotoxicity levels. This is crucial for developing targeted therapies with minimized side effects .

Study on Antiproliferative Activity

In a study published in Elsevier, researchers synthesized a series of benzenesulfonamides with varying substituents and tested their effects on L929 (mouse fibroblast), MCF-7, and Hep-3B cell lines. The study highlighted that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells while showing minimal toxicity to normal cells .

Molecular Docking Studies

Molecular docking simulations have provided insights into how these compounds interact with the active sites of carbonic anhydrases. The sulfonamide moiety was found to effectively bind to the zinc ion within the enzyme's active site, facilitating inhibition through specific hydrophilic and hydrophobic interactions with surrounding amino acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.